2,3-Dichloro-6-(difluoromethoxy)benzylamine
Overview
Description
2,3-Dichloro-6-(difluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H7Cl2F2NO and a molecular weight of 242.05 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzylamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzylamine involves several steps, typically starting with the chlorination of a suitable benzylamine precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The difluoromethoxy group is introduced through a nucleophilic substitution reaction using reagents like difluoromethyl ether. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
2,3-Dichloro-6-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)benzylamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dichloro-6-(difluoromethoxy)benzylamine can be compared with other similar compounds, such as:
2,3-Dichlorobenzylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
6-(Difluoromethoxy)benzylamine: Lacks the chlorine atoms, leading to variations in its chemical behavior and applications.
2,3-Dichloro-6-methoxybenzylamine:
Properties
IUPAC Name |
[2,3-dichloro-6-(difluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFFLJCIKZAZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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